3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one
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Overview
Description
3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one is a complex organic compound that features a piperidinone ring substituted with a hydroxy-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one typically involves the condensation of 3-hydroxypyridine with 1-methylpiperidin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridyl alcohols .
Scientific Research Applications
3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Hydroxypyridine
- 1-Methyl-2-piperidone
- Pyridinecarboxaldehyde derivatives
Uniqueness
What sets 3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one apart is its unique combination of a piperidinone ring with a hydroxy-pyridinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89375-72-4 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-3-5-10(12(14)16)11(15)9-4-2-6-13-8-9/h2,4,6,8,15H,3,5,7H2,1H3 |
InChI Key |
AYLJVPSOPRSRLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=C(C2=CN=CC=C2)O)C1=O |
Origin of Product |
United States |
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